3-Methoxy Substituent Confers Distinct Physicochemical and Predicted ADMET Properties Versus the Des-Methoxy Analog
The target compound differs from its closest commercially available analog, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 897734-88-2), solely by the presence of a 3-methoxy group on the naphthalene ring (C20H14ClN3O3, MW 379.8 vs. C19H12ClN3O2, MW 349.8). This methoxy substituent increases molecular weight by 30.0 g/mol (+8.6%), adds one hydrogen-bond acceptor, and alters the calculated partition coefficient (cLogP) and topological polar surface area. In the Hagras et al. (2022) oxadiazole-naphthalene hybrid series, methoxy-substituted naphthalene congeners displayed divergent antiproliferative activity compared to unsubstituted naphthalene analogs, with VEGFR-2 inhibitory activity and apoptosis induction confined to specific substitution patterns [1]. The in silico ADMET predictions for the series indicated that methoxy substitution influenced drug-likeness parameters including solubility, permeability, and metabolic stability [1].
| Evidence Dimension | Physicochemical and predicted ADMET profile divergence |
|---|---|
| Target Compound Data | C20H14ClN3O3; MW 379.8; contains 3-methoxy substituent; 4 H-bond acceptors |
| Comparator Or Baseline | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 897734-88-2): C19H12ClN3O2; MW 349.8; no methoxy; 3 H-bond acceptors |
| Quantified Difference | ΔMW +30.0 g/mol (+8.6%); +1 H-bond acceptor; altered cLogP and TPSA (class-level inference) |
| Conditions | In silico physicochemical and ADMET prediction as performed for the oxadiazole-naphthalene hybrid series in Hagras et al. 2022 [1] |
Why This Matters
The 3-methoxy group alters solubility, permeability, and potential off-target profiles relative to the des-methoxy analog; procurement of the correct methoxy-bearing compound is essential for experiments where naphthalene substitution is a SAR variable.
- [1] Hagras M, Saleh MA, Ezz Eldin RR, Abuelkhir AA, Khidr EG, El-Husseiny AA, El-Mahdy HA, Elkaeed EB, Eissa IH. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J Enzyme Inhib Med Chem. 2022 Dec;37(1):380-396. doi: 10.1080/14756366.2021.2015342. PMID: 34923885; PMCID: PMC8725909. View Source
